molecular formula C10H15NO3S B2795265 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone CAS No. 866038-63-3

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2795265
CAS RN: 866038-63-3
M. Wt: 229.29
InChI Key: IIJXBDLZLHZAQC-UHFFFAOYSA-N
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Description

The compound “3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone” is a pyridinone derivative with an isopropylsulfonyl group at the 3-position and methyl groups at the 4 and 6 positions. Pyridinones are a type of compound that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carbonyl (C=O) group at one position, making it a lactam . The isopropylsulfonyl group is a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) with an isopropyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridinone ring, with the various groups attached at the specified positions. The isopropylsulfonyl group would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyridinone ring and the attached groups. The carbonyl group in the pyridinone ring could potentially undergo reactions such as nucleophilic addition. The isopropylsulfonyl group might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl group and the carbonyl group in the pyridinone ring could impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Physical and Structural Studies

  • Structural Analysis : Nelson et al. (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, which includes compounds structurally related to 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone. They utilized X-ray diffraction, mass spectrometry, infrared and proton NMR spectroscopies to understand the bond lengths, angles, and the importance of hydrogen bonding in these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Antioxidant Properties

Corrosion Inhibition

  • Steel Corrosion Inhibition : Bouklah et al. (2005) investigated pyridine and pyrazole compounds, including those structurally similar to 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone, for their ability to inhibit steel corrosion in hydrochloric acid solution. They found certain pyridinone derivatives to be effective cathodic inhibitors (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Chemical Synthesis Applications

  • Precursors in Chemical Synthesis : Govaerts et al. (2002) explored sulfolene pyridinones, closely related to the compound , as precursors for pyridinone ortho-quinodimethanes, which are useful in various chemical syntheses, particularly in Diels-Alder reactions (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

Ligand and Complexation Studies

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing sulfonyl groups require careful handling due to their potential reactivity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its behavior in biological systems, or exploring its potential uses in areas such as medicinal chemistry .

properties

IUPAC Name

4,6-dimethyl-3-propan-2-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-6(2)15(13,14)9-7(3)5-8(4)11-10(9)12/h5-6H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJXBDLZLHZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

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